氧氯沙尼

描述

科学研究应用

作用机制

Target of Action

Oxyclozanide is an anthelmintic drug primarily used to treat fascioliasis in ruminants . Its primary targets are the flukes, a type of parasitic flatworm, that cause this disease .

Mode of Action

Oxyclozanide acts by uncoupling oxidative phosphorylation in flukes . This process is crucial for the production of ATP, the energy currency of the cell. By disrupting this process, oxyclozanide deprives the flukes of the energy they need to survive and reproduce .

Biochemical Pathways

The primary biochemical pathway affected by oxyclozanide is oxidative phosphorylation . This pathway is part of cellular respiration, a set of metabolic reactions and processes that take place in the cells of organisms to convert biochemical energy from nutrients into ATP and then release waste products .

Pharmacokinetics

After oral administration, oxyclozanide is slowly absorbed into the bloodstream . Maximum blood concentrations in cattle are reached about 24 hours after treatment . A study found that in healthy cattle, a single oral dose of an oxyclozanide suspension followed the one-compartment model, with a half-life (T1/2) of 64.40 ± 30.18 h, a plasma clearance rate (CL/F) of 11.426 ± 2.442 mL/h/kg, and an average area under the curve (AUC) of 965.608 ± 220.097 h*μg/mL . The peak concentration (Cmax) was 15.870 ± 2.855 μg/mL, which occurred at a peak time (Tmax) = 22.032 ± 3.343 h .

Result of Action

The result of oxyclozanide’s action is the effective treatment and control of fascioliasis in ruminants . By disrupting the energy production of the flukes, oxyclozanide causes their death and subsequent expulsion from the host organism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oxyclozanide. For instance, the drug is excreted mainly through bile and feces (up to 80%), with the rest in urine and less than 0.1% in milk . This suggests that the drug’s efficacy could be influenced by the animal’s diet and overall health status. Furthermore, the drug’s stability could be affected by storage conditions, such as temperature and humidity .

生化分析

Biochemical Properties

Oxyclozanide acts by uncoupling oxidative phosphorylation in flukes . This process facilitates proton influx across the mitochondrial inner membrane without generating ATP, stimulating a futile cycle of acetyl-CoA oxidation .

Cellular Effects

Oxyclozanide has been shown to inhibit cell proliferation and reduce clonogenicity of cultured colon cancer cells . It also disrupts the bacterial cell envelope, raising the possibility of a similar activity against mammalian cell membranes .

Molecular Mechanism

The molecular mode of action of Oxyclozanide is not completely elucidated. It is known to act mainly by uncoupling oxidative phosphorylation in flukes . This leads to the disturbance of the production of ATP, the cellular "fuel" .

Temporal Effects in Laboratory Settings

In a 28-day repeated dose oral toxicity study of Oxyclozanide in Wistar rats, no obvious adverse effects or death were detected . Histopathological changes were observed in the heart, liver, and kidney of animals treated with high doses of Oxyclozanide .

Dosage Effects in Animal Models

The recommended doses of Oxyclozanide are 10 to 15 mg/kg body weight for cattle and 15 mg/kg body weight for sheep and goats . A high oral lethal dose (LD50) of 3,707 mg/kg was observed in the acute toxicity test .

Metabolic Pathways

Oxyclozanide promotes pyruvate influx to mitochondria and reduces various anabolic pathway activities . Detailed information about the specific metabolic pathways that Oxyclozanide is involved in is not currently available .

Transport and Distribution

One male and one female dog receiving orally 25 mg of 14C-Oxyclozanide/kg body weight/day for 7 days excreted 68 to 73% of the dose in feces and 1.2 to 1.9% in urine . This suggests that Oxyclozanide is primarily excreted through the feces.

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the mitochondria where it acts by uncoupling oxidative phosphorylation .

准备方法

合成路线和反应条件

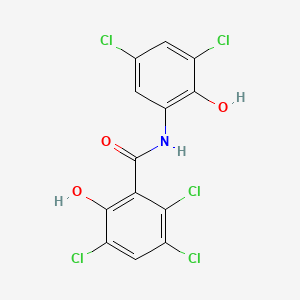

奥昔克隆酰胺可以通过多步合成方法制备,涉及在特定条件下,3,5-二氯-2-羟基苯胺与 2,3,5-三氯苯甲酸反应 . 该反应通常使用丙酮或乙醇等溶剂,可能需要催化剂来促进该过程 .

工业生产方法

在工业环境中,奥昔克隆酰胺通常以悬浮液形式生产。 制备方法包括将奥昔克隆酰胺与辅料(如羧甲基纤维素钠、硅酸铝、月桂基硫酸钠和柠檬酸钠)混合,以制成稳定的易于给药的制剂 .

化学反应分析

反应类型

奥昔克隆酰胺会发生各种化学反应,包括:

氧化: 奥昔克隆酰胺在特定条件下可以被氧化,导致形成不同的氧化产物。

还原: 该化合物也可以发生还原反应,虽然这些反应不太常见。

常用试剂和条件

这些反应中常用的试剂包括氧化剂,如高锰酸钾,以及还原剂,如硼氢化钠。 这些反应通常需要控制温度和 pH 值才能有效进行 .

主要形成的产物

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生各种氯化酚类化合物,而取代反应可以产生具有不同官能团的衍生物 .

相似化合物的比较

类似化合物

尼克洛酰胺: 另一种具有类似作用机理和应用的水杨酰胺类驱虫剂.

克洛桑特: 一种用于控制肝片吸虫和其他寄生虫的水杨酰胺类化合物.

拉福沙尼: 结构和功能与克洛桑特相似,用于控制寄生虫感染.

奥昔克隆酰胺的独特性

奥昔克隆酰胺的独特性在于它对肝片吸虫具有特异性疗效,并且能够解偶联氧化磷酸化作用,而不会对宿主产生明显的毒性 . 与其他一些驱虫剂不同,它与其他水杨酰胺类化合物显示出最小的交叉耐药性,使其成为兽医学中一种有价值的选择 .

属性

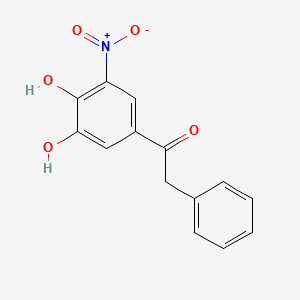

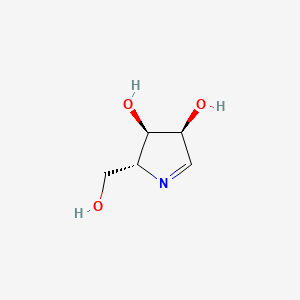

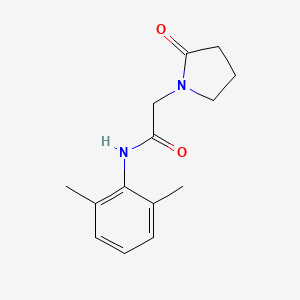

IUPAC Name |

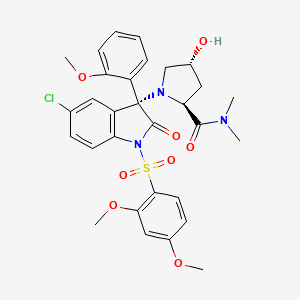

2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl5NO3/c14-4-1-6(16)11(20)8(2-4)19-13(22)9-10(18)5(15)3-7(17)12(9)21/h1-3,20-21H,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWIYHUXVMAGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1NC(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177312 | |

| Record name | Oxyclozanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2277-92-1, 1353867-74-9 | |

| Record name | Oxyclozanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyclozanide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyclozanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxyclozanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1353867-74-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYCLOZANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QS9G4876X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does oxyclozanide exert its anthelmintic effects?

A: Oxyclozanide's primary mechanism of action involves uncoupling oxidative phosphorylation in the mitochondria of target parasites. [] This disrupts energy production, leading to parasite paralysis and death. [] Additionally, oxyclozanide exhibits activity against various developmental stages of parasites, including immature and mature flukes. [, , ]

Q2: What is the efficacy of oxyclozanide against Fasciola hepatica in cattle?

A: Controlled studies demonstrate high efficacy of oxyclozanide against various developmental stages of F. hepatica. [] Two doses of oxyclozanide administered three days apart at 12.8 to 18.7 mg/kg resulted in 93.6 to 97.5% efficacy in reducing egg counts. []

Q3: Are there any reported cases of resistance to oxyclozanide?

A: Yes, some studies suggest reduced efficacy of oxyclozanide against Fasciola gigantica, indicating potential resistance development. [, ] Further research is needed to confirm and understand the mechanisms of resistance.

Q4: Does oxyclozanide demonstrate any synergistic effects when combined with other drugs?

A: Research suggests a synergistic effect between oxyclozanide and colistin against colistin-resistant Klebsiella pneumoniae. [] The combination disrupts the bacterial cell envelope, enhancing colistin's bactericidal activity. [] Similarly, co-administration of oxyclozanide with oxfendazole increased the plasma profile of oxyclozanide, potentially enhancing its antiparasitic activity. []

Q5: What is the molecular formula and weight of oxyclozanide?

A: Oxyclozanide has the molecular formula C13H6Cl5NO3 and a molecular weight of 399.45 g/mol. []

Q6: What analytical methods are used to determine oxyclozanide concentrations?

A6: Various analytical techniques are employed, including:

- High-performance liquid chromatography (HPLC) [, , , , ]: This method offers high sensitivity and accuracy for quantifying oxyclozanide in various matrices like plasma, milk, and pharmaceutical formulations.

- Ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) [, ]: This highly sensitive and specific method allows for the detection and quantification of trace amounts of oxyclozanide residues in biological matrices.

- Spectrophotometric methods [, ]: These methods, including zero-order, derivative, and ratio spectra derivative spectrophotometry, offer simpler and more cost-effective alternatives for oxyclozanide analysis.

- Electrochemical sensors []: Square wave anodic stripping voltammetry using carbon paste electrodes has been explored as a selective and sensitive method for oxyclozanide determination.

Q7: What is the importance of analytical method validation in oxyclozanide research?

A: Analytical method validation ensures the accuracy, precision, specificity, and reliability of the methods used to quantify oxyclozanide in various matrices. [, ] This is crucial for generating reliable data in pharmacokinetic studies, residue analysis, and quality control of pharmaceutical formulations.

Q8: Beyond its anthelmintic properties, does oxyclozanide exhibit other potential therapeutic applications?

A8: Yes, research indicates that oxyclozanide possesses various activities that could be further explored for therapeutic applications:

- **Antibacterial activity: ** Oxyclozanide demonstrates in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial pathogens. [, ] It enhances tobramycin killing of Pseudomonas aeruginosa biofilms by permeabilizing cells and depolarizing the membrane potential. []

- Antifungal activity: Oxyclozanide exhibits potent antifungal activity against Candida albicans strains, including drug-resistant clinical isolates. []

- Anti-biofilm activity: Oxyclozanide can disrupt bacterial biofilms, which are often resistant to conventional antibiotics. [] This makes it a promising candidate for developing novel antibiofilm agents.

- Plant defense induction: Research suggests that oxyclozanide can induce plant defense responses, potentially acting as a novel agent against phytopathogenic bacteria. []

Q9: Are there any drug delivery strategies being investigated to enhance oxyclozanide's efficacy?

A: While specific drug delivery strategies for oxyclozanide haven't been extensively studied in the provided research, developing chewable tablet formulations using a Quality by Design approach has been investigated. [] This approach aims to optimize drug release and improve patient compliance. Further research into targeted drug delivery could enhance its efficacy and minimize potential side effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。